MORPHOLINO[6-(MORPHOLINOCARBONYL)-2-PYRIDYL]METHANONE
Overview
Description
MORPHOLINO[6-(MORPHOLINOCARBONYL)-2-PYRIDYL]METHANONE is a compound that belongs to the class of morpholino derivatives These compounds are known for their unique structural features, which include a morpholine ring and a pyridine moiety
Preparation Methods
The synthesis of MORPHOLINO[6-(MORPHOLINOCARBONYL)-2-PYRIDYL]METHANONE typically involves the reaction of morpholine with a pyridine derivative under specific conditions. One common synthetic route includes the following steps:
Formation of the Morpholino Group: Morpholine is reacted with a suitable carbonyl compound to form the morpholino group.
Introduction of the Pyridine Moiety: The morpholino compound is then reacted with a pyridine derivative to introduce the pyridine moiety.
Final Assembly: The final step involves the coupling of the morpholino and pyridine moieties to form the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
MORPHOLINO[6-(MORPHOLINOCARBONYL)-2-PYRIDYL]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine or morpholine rings are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
MORPHOLINO[6-(MORPHOLINOCARBONYL)-2-PYRIDYL]METHANONE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is used to study gene expression and protein function. It can be used to inhibit specific genes or proteins, allowing researchers to investigate their roles in various biological processes.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific diseases. Its ability to modulate gene expression makes it a promising candidate for gene therapy.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of MORPHOLINO[6-(MORPHOLINOCARBONYL)-2-PYRIDYL]METHANONE involves its interaction with specific molecular targets. The compound can bind to nucleic acids, proteins, or other biomolecules, thereby modulating their activity. For example, in gene expression studies, the compound can bind to mRNA and prevent its translation into protein, effectively “knocking down” the expression of the target gene. The pathways involved in these processes depend on the specific application and target of the compound.
Comparison with Similar Compounds
MORPHOLINO[6-(MORPHOLINOCARBONYL)-2-PYRIDYL]METHANONE can be compared with other morpholino derivatives and pyridine-containing compounds. Similar compounds include:
This compound: This compound shares structural similarities with other morpholino derivatives, such as those used in antisense oligonucleotide research.
Pyridine Derivatives: Compounds containing the pyridine moiety, such as nicotinamide and pyridoxine, have similar chemical properties and applications.
The uniqueness of this compound lies in its combined morpholino and pyridine structure, which imparts distinct chemical and biological properties not found in other compounds.
Properties
IUPAC Name |
[6-(morpholine-4-carbonyl)pyridin-2-yl]-morpholin-4-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c19-14(17-4-8-21-9-5-17)12-2-1-3-13(16-12)15(20)18-6-10-22-11-7-18/h1-3H,4-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOKIKNOXYSYKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NC(=CC=C2)C(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80321821 | |
Record name | ST50929620 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80321821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69838-99-9 | |
Record name | Morpholine, 4,4′-(2,6-pyridinediyldicarbonyl)bis- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69838-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 382162 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069838999 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC382162 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382162 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ST50929620 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80321821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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